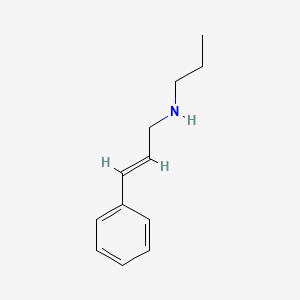(3-Phenyl-2-propen-1-YL)propylamine
CAS No.: 869941-93-5
Cat. No.: VC8004472
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 869941-93-5 |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | 3-phenyl-N-propylprop-2-en-1-amine |
| Standard InChI | InChI=1S/C12H17N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3 |
| Standard InChI Key | XVODXZBINOXIOP-UHFFFAOYSA-N |
| SMILES | CCCNCC=CC1=CC=CC=C1 |
| Canonical SMILES | CCCNCC=CC1=CC=CC=C1 |
Introduction
Chemical Identification and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (E)-3-phenyl-N-propylprop-2-en-1-amine, reflecting the E-configuration of the propenyl moiety and the propylamine substituent . Its molecular formula, C₁₂H₁₇N, denotes 12 carbon atoms, 17 hydrogen atoms, and one nitrogen atom.
Structural Depiction
The compound’s structure comprises:
-
A propylamine group (-CH₂CH₂CH₂NH₂) attached to a propenyl chain.
-
A phenyl group (C₆H₅) bonded to the β-carbon of the propenyl unit.
Table 1: Key Structural Identifiers
| Identifier | Value |
|---|---|
| SMILES Notation | CCCNC/C=C/C1=CC=CC=C1 |
| InChIKey | XVODXZBINOXIOP-RMKNXTFCSA-N |
| Canonical SMILES | CCCNCC=CC1=CC=CC=C1 |
The SMILES string explicitly encodes the E-configuration of the double bond in the propenyl group .
Computed Physicochemical Properties
PubChem’s computational algorithms provide critical insights into the compound’s behavior in biological and chemical systems.
Partition Coefficient and Solubility
The XLogP3-AA value of 2.8 indicates moderate hydrophobicity, suggesting preferential partitioning into lipid membranes over aqueous environments . This property is pivotal for predicting bioavailability and membrane permeability in pharmacological contexts.
Hydrogen Bonding and Rotational Flexibility
-
Hydrogen Bond Donor Count: 1 (amine group).
-
Hydrogen Bond Acceptor Count: 1 (amine lone pair).
-
Rotatable Bond Count: 5, conferring significant conformational flexibility .
| Property | Value |
|---|---|
| Molecular Weight | 175.27 g/mol |
| XLogP3-AA | 2.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bond Count | 5 |
| Exact Mass | 175.136099547 Da |
Molecular Structure Analysis
Stereochemical Considerations
The E-configuration of the propenyl group ensures minimal steric hindrance between the phenyl ring and the propylamine chain, optimizing molecular stability. This configuration is confirmed by the InChIKey (XVODXZBINOXIOP-RMKNXTFCSA-N), which encodes stereochemical details .
Tautomerism and Resonance
The propenyl group participates in resonance with the phenyl ring, delocalizing π-electrons across the conjugated system. This resonance stabilizes the molecule and influences its reactivity in electrophilic substitution reactions.
Synonyms and Registry Numbers
The compound is cataloged under multiple synonyms and registry identifiers, facilitating cross-referencing in chemical databases:
Table 3: Synonyms and Registry Identifiers
| Synonym | Registry Number |
|---|---|
| (3-PHENYL-2-PROPEN-1-YL)PROPYLAMINE | 869941-93-5 |
| (E)-3-phenyl-N-propylprop-2-en-1-amine | 1192555-30-8 |
| (2E)-3-phenylprop-2-en-1-ylamine | N/A |
While specific biological or industrial applications are not detailed in the cited sources, the compound’s structural features suggest utility in:
-
Organic Synthesis: As a building block for designing pharmacophores or ligands.
-
Material Science: Investigating its role in polymer chemistry due to the reactive amine and vinyl groups.
-
Computational Chemistry: Serving as a model for studying steric and electronic effects in conjugated systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume